Antimycobacterial agent-8

Mycobacterium abscessus NTM infection DNA gyrase inhibition

Antimycobacterial agent-8 (designated as Compound is a synthetic small-molecule inhibitor of mycobacterial DNA gyrase belonging to the 2-pyrrolamidobenzothiazole chemical class. The compound exhibits narrow-spectrum antibacterial activity preferentially targeting mycobacteria over other bacterial species , with a molecular formula of C₂₁H₂₂Cl₂N₄O₄S and molecular weight of 497.4 g/mol.

Molecular Formula C21H22Cl2N4O4S
Molecular Weight 497.4 g/mol
Cat. No. B15564846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycobacterial agent-8
Molecular FormulaC21H22Cl2N4O4S
Molecular Weight497.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22Cl2N4O4S/c1-9-15(22)16(23)18(25-9)19(28)27-21-26-17-13(7-12(20(29)30)8-14(17)32-21)31-10(2)11-3-5-24-6-4-11/h7-8,10-11,24-25H,3-6H2,1-2H3,(H,29,30)(H,26,27,28)
InChIKeyHZPQUOUTGGWQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimycobacterial Agent-8 (Compound 49) Procurement Overview: DNA Gyrase Inhibitor for Mycobacterial Research


Antimycobacterial agent-8 (designated as Compound 49) is a synthetic small-molecule inhibitor of mycobacterial DNA gyrase belonging to the 2-pyrrolamidobenzothiazole chemical class [1]. The compound exhibits narrow-spectrum antibacterial activity preferentially targeting mycobacteria over other bacterial species [2], with a molecular formula of C₂₁H₂₂Cl₂N₄O₄S and molecular weight of 497.4 g/mol [3]. Unlike broad-spectrum DNA gyrase inhibitors, compound 49 was specifically optimized within a structure-activity relationship (SAR) program to achieve selective antimycobacterial activity while minimizing off-target effects on commensal microbiota [1].

Why Antimycobacterial Agent-8 Cannot Be Substituted with Other DNA Gyrase Inhibitors


Generic substitution of antimycobacterial agent-8 with other DNA gyrase inhibitors or alternative antimycobacterial compounds is scientifically unjustified due to three compound-specific property differentiations established in peer-reviewed SAR studies. First, the compound's species-specific MIC profile diverges substantially from closely related analogs—compound 49 exhibits 4-fold higher potency against M. abscessus (MIC₉₀ = 0.63 μM) than against M. tuberculosis (MIC₉₀ = 2.5 μM), whereas its direct analog compound 51 displays the inverse potency ratio [1]. Second, the compound's plasma protein binding characteristics (98% bound fraction in humans) create a unique pharmacokinetic signature that cannot be assumed for other 2-pyrrolamidobenzothiazole derivatives [2]. Third, the compound's kinetic solubility of 55 μM represents a specific molecular property that governs experimental reproducibility in cell-based and biochemical assays [1]. Procuring alternative DNA gyrase inhibitors without verifying these specific parameters introduces uncontrolled variability in assay outcomes and confounds cross-study data interpretation.

Antimycobacterial Agent-8: Quantitative Comparator Evidence for Scientific Selection


Differential Potency Against M. abscessus Versus Closest Analog Compound 51

Antimycobacterial agent-8 (compound 49) demonstrates 4-fold higher potency against Mycobacterium abscessus (MIC₉₀ = 0.63 μM) compared to its activity against M. tuberculosis (MIC₉₀ = 2.5 μM). This species preference profile is inverted relative to the closest analog, compound 51, which shows MIC₉₀ values of 2.5 μM for M. abscessus and 0.63 μM for M. tuberculosis [1][2]. Both compounds were evaluated under identical assay conditions in the same study [3].

Mycobacterium abscessus NTM infection DNA gyrase inhibition

Quantified Plasma Protein Binding Characteristics with Species-Specific Fraction Unbound Data

Antimycobacterial agent-8 (compound 49) exhibits high plasma protein binding with species-specific fraction unbound (fᵤ) values of 2.9% in human plasma and 4.7% in mouse plasma [1][2]. These values correspond to 97.1% and 95.3% bound fractions respectively, a level described as 'excellent' plasma protein binding ability [3]. The study's primary publication does not report comparative fᵤ values for other analogs in the series, limiting direct comparator analysis to class-level inference based on the structural SAR context [1].

Plasma protein binding Pharmacokinetics Fraction unbound

Kinetic Solubility Characterization for Reproducible In Vitro Assay Performance

Antimycobacterial agent-8 (compound 49) demonstrates a measured kinetic solubility of 55 μM under the experimental conditions reported [1]. The study emphasizes that this solubility characteristic represents a favorable molecular property relative to the broader 2-pyrrolamidobenzothiazole series, contributing to the compound's suitability for cell-based antimycobacterial assays and intracellular infection models [2]. Comparative solubility data for specific analogs such as compound 51 are not provided in the primary publication, establishing this as a compound-specific characterization rather than a direct head-to-head comparison [1].

Kinetic solubility Assay reproducibility Formulation

Narrow-Spectrum Selectivity Profile: Minimal Activity Against Gram-Negative Commensals

Antimycobacterial agent-8 (compound 49) demonstrates a narrow-spectrum antibacterial profile with notable preference for mycobacteria over other bacterial species [1]. In contrast, the analog compound 51 exhibits potent inhibition of Escherichia coli DNA gyrase with an IC₅₀ of <10 nM, indicating broader Gram-negative activity [2][3]. This selectivity differentiation positions compound 49 as a microbiome-sparing candidate with potentially reduced risk of collateral resistance development in non-target commensal bacteria [1].

Narrow-spectrum antibiotic Microbiome-sparing Mycobacterial selectivity

Optimal Research and Procurement Applications for Antimycobacterial Agent-8


Mycobacterium abscessus Drug Discovery and NTM Therapeutic Development

Antimycobacterial agent-8 is optimally deployed in research programs targeting M. abscessus infections due to its validated MIC₉₀ of 0.63 μM against this pathogen—a potency that is 4-fold greater than its activity against M. tuberculosis and superior to the closest analog compound 51's M. abscessus MIC₉₀ of 2.5 μM [1]. This differentiated potency profile makes compound 49 the preferred selection among 2-pyrrolamidobenzothiazole DNA gyrase inhibitors for NTM-focused screening cascades, lead optimization, and mechanism-of-action studies involving M. abscessus [2].

Microbiome-Sparing Antibiotic Research and Narrow-Spectrum Lead Identification

Researchers investigating narrow-spectrum antibacterial strategies should prioritize compound 49 for its demonstrated mycobacterial selectivity with minimal off-target Gram-negative activity, contrasting with analog compound 51's potent E. coli DNA gyrase inhibition (IC₅₀ <10 nM) [1]. This selectivity profile supports studies evaluating pathogen-specific therapy, microbiome preservation, and reduced collateral resistance selection pressure in commensal bacterial populations [2].

Pharmacokinetic/Pharmacodynamic Modeling with Defined Protein Binding Parameters

Compound 49 is suitable for PK/PD modeling studies requiring precise fraction unbound (fᵤ) inputs for translational predictions. The compound's experimentally determined fᵤ values—2.9% in human plasma and 4.7% in mouse plasma [1]—enable accurate calculation of unbound drug concentrations from total plasma measurements, a critical parameter for correlating in vitro MIC data with anticipated in vivo exposure [2]. These quantified protein binding characteristics reduce uncertainty in PK/PD bridging studies and support formulation development efforts.

DNA Gyrase B Inhibitor SAR Studies and Mycobacterial Topoisomerase Targeting

As a validated inhibitor of mycobacterial DNA gyrase with documented selectivity for the mycobacterial target over mammalian topoisomerases [1], compound 49 serves as a reference standard for SAR expansion within the 2-pyrrolamidobenzothiazole chemical series. Its defined kinetic solubility of 55 μM [2] ensures reproducible assay performance in enzymatic inhibition studies, intracellular infection models using infected macrophages [3], and structural biology investigations of gyrase B inhibitor binding modes.

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